1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
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Overview
Description
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole is a synthetic organic compound characterized by the presence of an ethoxyethyl group and two iodine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole typically involves the protection of the pyrazole NH-fragment using ethyl vinyl ether. The process begins with the alkylation of 4-iodopyrazole by ethyl vinyl ether in benzene at 30-40°C in the presence of traces of concentrated hydrochloric acid, yielding the protected intermediate. Subsequent cross-coupling reactions with 1-alkynes in the presence of palladium catalysts and copper iodide in benzene at 60-70°C lead to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: The ethoxyethyl group can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different substituents replacing the iodine atoms.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring with altered functional groups.
Scientific Research Applications
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethyl group and iodine atoms play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.
Comparison with Similar Compounds
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole: A related compound with a single iodine atom.
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole: Another similar compound with the iodine atom at a different position on the pyrazole ring.
1-(1-Ethoxyethyl)-3,4-dibromo-1H-pyrazole: A brominated analogue of the compound.
Uniqueness: 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The dual iodine substitution provides distinct electronic and steric properties compared to its mono-iodinated or brominated counterparts.
Properties
IUPAC Name |
1-(1-ethoxyethyl)-3,4-diiodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10I2N2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQWKYSTUREUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C(=N1)I)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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